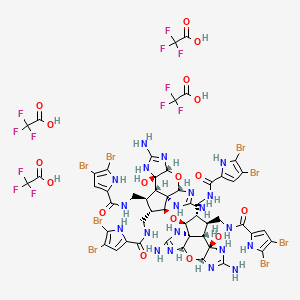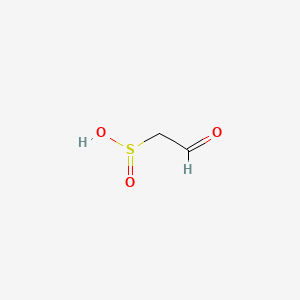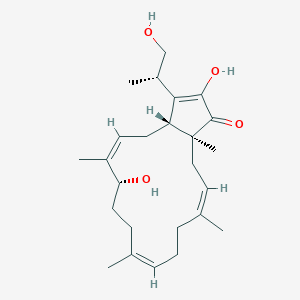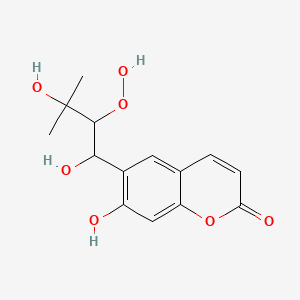
9-(2-Hydroxy-3-nonyl)-1-deazaadenine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Erythro-9-(2-Hydroxy-3-nonyl)-1-deazaadenine is a synthetic compound known for its inhibitory effects on certain enzymes. It is particularly noted for its role in inhibiting adenosine deaminase and phosphodiesterase, making it a valuable tool in biochemical and pharmacological research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Hydroxy-3-nonyl)-1-deazaadenine typically involves multi-step organic reactions. The process begins with the preparation of the adenine derivative, followed by the introduction of the nonyl group at the 9-position. The hydroxyl group is then added to the 2-position through a series of controlled reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize impurities. The process may also involve continuous flow reactors and advanced purification techniques such as chromatography to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
Erythro-9-(2-Hydroxy-3-nonyl)-1-deazaadenine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.
Substitution: The nonyl and hydroxyl groups can be substituted with other functional groups to create new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketone or aldehyde derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Applications De Recherche Scientifique
Erythro-9-(2-Hydroxy-3-nonyl)-1-deazaadenine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new compounds.
Biology: The compound is employed in cell culture studies to investigate its effects on cellular processes and enzyme activity.
Medicine: It has potential therapeutic applications due to its inhibitory effects on enzymes involved in various diseases.
Industry: The compound is used in the development of pharmaceuticals and as a research tool in drug discovery
Mécanisme D'action
Erythro-9-(2-Hydroxy-3-nonyl)-1-deazaadenine exerts its effects by inhibiting adenosine deaminase and phosphodiesterase. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate and cyclic guanosine monophosphate levels, affecting various cellular pathways. The compound’s molecular targets include enzymes involved in nucleotide metabolism and signal transduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Erythro-9-(2-Hydroxy-3-nonyl)adenine: Similar in structure but lacks the deaza modification.
9-Alkyladenines: Compounds with different alkyl groups at the 9-position, used for similar inhibitory purposes.
Adenosine Analogues: Compounds that mimic adenosine and have similar biological effects
Uniqueness
Erythro-9-(2-Hydroxy-3-nonyl)-1-deazaadenine is unique due to its specific structural modifications, which enhance its inhibitory effects on adenosine deaminase and phosphodiesterase. This makes it a more potent and selective inhibitor compared to other similar compounds .
Propriétés
Numéro CAS |
103298-49-3 |
|---|---|
Formule moléculaire |
C15H24N4O |
Poids moléculaire |
276.38 g/mol |
Nom IUPAC |
(2R,3S)-3-(7-aminoimidazo[4,5-b]pyridin-3-yl)nonan-2-ol |
InChI |
InChI=1S/C15H24N4O/c1-3-4-5-6-7-13(11(2)20)19-10-18-14-12(16)8-9-17-15(14)19/h8-11,13,20H,3-7H2,1-2H3,(H2,16,17)/t11-,13+/m1/s1 |
Clé InChI |
JZTWTHJFDIWAKD-YPMHNXCESA-N |
SMILES isomérique |
CCCCCC[C@@H]([C@@H](C)O)N1C=NC2=C(C=CN=C21)N |
SMILES |
CCCCCCC(C(C)O)N1C=NC2=C(C=CN=C21)N |
SMILES canonique |
CCCCCCC(C(C)O)N1C=NC2=C(C=CN=C21)N |
Synonymes |
1-deaza-EHNA 9-(2-hydroxy-3-nonyl)-1-deazaadenine 9-(2-hydroxy-3-nonyl)-1-deazaadenine oxalate, (R*,S*)-(+-)-isomer erythro-9-(2-hydroxy-3-nonyl)-1-deazaadenine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-chloro-3-[[4-(2,3-dimethylphenyl)-1-piperazinyl]-oxomethyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B1255929.png)
![3-(2-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B1255930.png)








![(4aR,5aS,8aR,13aS,15aS,15bR)-3-hydroxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one](/img/structure/B1255944.png)
